beta-Estradiol dibenzoate

描述

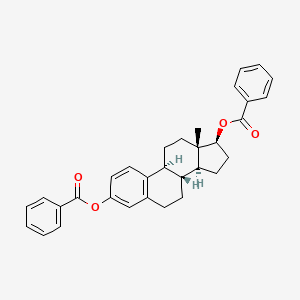

Beta-Estradiol dibenzoate: is a synthetic estrogen ester, specifically the C3 and C17β benzoate diester of beta-estradiol. This compound was developed in the 1930s but was never marketed. It is known for its longer duration of action compared to beta-estradiol benzoate when administered via depot injection .

准备方法

Synthetic Routes and Reaction Conditions: Beta-Estradiol dibenzoate can be synthesized through the esterification of beta-estradiol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:

- Dissolve beta-estradiol in an appropriate solvent like dichloromethane.

- Add benzoic acid and the catalyst to the solution.

- Reflux the mixture for several hours.

- After completion, the reaction mixture is cooled, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

- Large-scale esterification in industrial reactors.

- Use of automated systems for precise control of reaction conditions.

- Continuous monitoring and purification processes to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: Beta-Estradiol dibenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield beta-estradiol and benzoic acid.

Oxidation: The phenolic groups in beta-estradiol can undergo oxidation to form quinones.

Reduction: The carbonyl groups in the benzoate esters can be reduced to alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Beta-estradiol and benzoic acid.

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives of the benzoate esters.

科学研究应用

Hormonal Research

Beta-estradiol dibenzoate is extensively utilized in hormonal studies to understand estrogen's effects on various physiological processes.

Case Study: Learning and Memory Enhancement

Research has demonstrated that low doses of beta-estradiol can enhance learning and memory in animal models. In a study involving ovariectomized female mice, administration of beta-estradiol improved both social and object recognition memory significantly within a short time frame post-administration . The rapid action of this compound suggests its potential utility in studying memory consolidation mechanisms.

| Dosage (μg/kg) | Time Post-Administration (min) | Memory Improvement Observed |

|---|---|---|

| 1.5 | 15 | Yes |

| 2 | 15 | Yes |

| 3 | 15 | Yes |

Cardiovascular Studies

This compound has been investigated for its cardiovascular effects, particularly in relation to vascular reactivity and heart rate modulation.

Case Study: Heart Rate Responsiveness

Chronic treatment with estradiol benzoate has shown to diminish metabolic responsiveness to beta-adrenergic stimulation in ovariectomized rats. This study assessed the relationship between heart rate and oxygen consumption when exposed to isoproterenol, revealing that estradiol-treated rats exhibited reduced responses compared to controls .

| Treatment Group | Heart Rate Response (beats/min) |

|---|---|

| Control (no treatment) | 120 ± 5 |

| Estradiol Benzoate (28 μg/day) | 100 ± 4 |

Wound Healing Applications

This compound is also explored for its role in promoting wound healing through its anti-inflammatory properties.

Case Study: Topical Application for Wound Healing

A study evaluated the effects of topical beta-estradiol application on wound healing in ovariectomized mice. Results indicated that estrogen application significantly reduced inflammation and promoted angiogenesis, leading to enhanced wound contraction .

| Treatment Type | Wound Size Reduction (%) | Angiogenesis Score |

|---|---|---|

| Control | 20 | 1 |

| Topical Estradiol | 50 | 3 |

Developmental Biology

The compound has been used to investigate the effects of estrogen on reproductive tract development in neonatal rodents.

Case Study: Neonatal Exposure Effects

In a study examining the dose-response relationship of this compound exposure in neonatal male rats, findings suggested that low doses resulted in increased testis and epididymis weights, indicating developmental alterations due to estrogen exposure .

| Dose (μg/kg BW) | Testis Weight (g) | Epididymis Weight (g) |

|---|---|---|

| 0.015 | 0.25 ± 0.02 | 0.10 ± 0.01 |

| 15.0 | 0.35 ± 0.03 | 0.15 ± 0.02 |

作用机制

Beta-Estradiol dibenzoate exerts its effects by interacting with estrogen receptors in target cells. The compound enters the cells and binds to the estrogen receptor, forming a receptor-ligand complex. This complex then translocates to the nucleus, where it binds to specific DNA sequences, leading to the transcription of estrogen-responsive genes. The activation of these genes results in various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics .

相似化合物的比较

Beta-Estradiol benzoate: Another ester of beta-estradiol with a shorter duration of action.

Beta-Estradiol cypionate: A synthetic ester with a longer duration of action compared to beta-estradiol benzoate.

Beta-Estradiol valerate: Used in hormone replacement therapy with a longer duration of action.

Uniqueness: Beta-Estradiol dibenzoate is unique due to its specific esterification at both the C3 and C17β positions, which provides it with a longer duration of action compared to other beta-estradiol esters. This makes it a valuable compound for studying prolonged estrogenic effects and for potential therapeutic applications where extended hormone activity is desired .

生物活性

Beta-estradiol dibenzoate (E2DB) is a synthetic estrogen derivative that has garnered attention for its biological activities, particularly in the context of hormonal regulation and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on reproductive systems, and implications in various health conditions.

This compound functions primarily through its interaction with estrogen receptors (ERs), specifically ERα and ERβ. These receptors mediate various physiological processes, including cell proliferation, differentiation, and apoptosis.

- Binding Affinity : E2DB exhibits a binding affinity to both ERα and ERβ, although it is often noted for its selective action towards ERβ in certain tissues. This selectivity may lead to differential biological responses compared to other estrogens like 17β-estradiol .

- Signal Transduction : Upon binding to estrogen receptors, E2DB activates downstream signaling pathways that influence gene expression related to reproductive health and other physiological functions. For instance, studies have shown that E2DB can modulate the expression of genes involved in cell cycle regulation and apoptosis in cancer cells .

Effects on Reproductive Systems

Research indicates that this compound has significant effects on male and female reproductive systems:

In Male Rats

A study investigating the effects of E2DB on neonatal male rats revealed an inverted U-shaped dose-response relationship concerning reproductive organ weights. Low doses of E2DB resulted in increased weights of the testis and epididymis, while high doses led to a permanent inhibitory effect on these organs .

| Dose (μg/kg BW) | Testis Weight Change | Epididymis Weight Change |

|---|---|---|

| 0.015 | Increased | Increased |

| 15.0 | Decreased | Decreased |

In Female Models

In females, this compound has been shown to influence ovarian function and uterine development. High doses can lead to hyperplasia of uterine tissues, indicating a potential risk for developing estrogen-dependent cancers if exposure occurs during critical developmental windows .

Case Studies

- Hepatitis B Virus (HBV) Inhibition : Recent research identified estradiol benzoate as an inhibitor of HBx, a protein associated with HBV replication. In vitro studies demonstrated that E2DB significantly reduced HBx levels in HepG2 cells, suggesting its potential utility in antiviral therapies .

- Developmental Toxicology : A comprehensive study assessed the impact of neonatal exposure to E2DB on male reproductive development. The findings indicated that while low doses may promote certain developmental processes, high doses resulted in long-term detrimental effects on reproductive organ development .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

| Activity | Observations |

|---|---|

| Estrogen Receptor Binding | Binds to ERα and ERβ with varying affinities |

| Cell Proliferation | Modulates proliferation in hormone-sensitive cancers |

| Hepatic Effects | Alters liver enzyme activity related to steroid metabolism |

| Reproductive Organ Development | Dose-dependent effects observed in male rat models |

属性

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-benzoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32O4/c1-32-19-18-26-25-15-13-24(35-30(33)21-8-4-2-5-9-21)20-23(25)12-14-27(26)28(32)16-17-29(32)36-31(34)22-10-6-3-7-11-22/h2-11,13,15,20,26-29H,12,14,16-19H2,1H3/t26-,27-,28+,29+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEBTTYLHXQXSF-CAHAWPIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194364 | |

| Record name | beta-Estradiol dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4147-13-1 | |

| Record name | beta-Estradiol dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004147131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Estradiol dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-ESTRADIOL DIBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65W00I5071 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。